2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine
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Overview
Description
“2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine” is a compound that contains an imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied. For instance, Mladenova performed the reaction of methyl 4- ( (benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride– cis or trans with 2,3-diaminopyridine in MeOH resulting in the corresponding 1 H -imidazo [4,5- b ]pyridine .Molecular Structure Analysis
The molecular structures of new compounds were established on the basis of the NMR spectroscopic data, mass spectrometry, and XRD single crystal .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
- Researchers have explored the antimicrobial features of imidazo[4,5-b]pyridine derivatives. For instance, 6-bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine exhibited promising antimicrobial properties based on experimental and theoretical studies . Further investigations into its mechanism of action and potential applications in treating infections are warranted.
- Imidazopyridine derivatives, including 2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023) , have been identified as NO synthase inhibitors. BYK191023 selectively inhibits the inducible isoform (iNOS) with high potency (half-maximal inhibition at 86 nM). It also shows moderate inhibition of neuronal (nNOS) and endothelial (eNOS) isoforms . These findings suggest potential therapeutic applications in conditions involving NO dysregulation.
- Some imidazo[4,5-b]pyridine derivatives exhibit anti-cancer activity. While not all compounds are highly selective, certain derivatives have shown moderate selectivity against specific cancer cell lines. For example, methoxysubstituted derivatives demonstrated promising effects against Capan-1 and Z-138 cells . Further studies could explore their mechanisms and optimize selectivity.
- Novel imidazole-containing compounds, such as (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives, have been synthesized and evaluated for antioxidant potential. These compounds exhibited good scavenging activity, comparable to ascorbic acid (positive control) . Their use in oxidative stress-related disorders warrants further investigation.
- Researchers have developed synthetic methods to access imidazo[4,5-b]pyridine derivatives. For instance, the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride with 2,3-diaminopyridine yielded the corresponding 1H-imidazo[4,5-b]pyridine. These synthetic approaches facilitate the exploration of diverse derivatives for various applications .
Antimicrobial Activity
Nitric Oxide Synthase (NOS) Inhibition
Anti-Cancer Properties
Antioxidant Potential
Synthetic Approaches and Pharmacological Studies
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to exhibit a broad range of biological activities . They have been reported to interact with various targets such as IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
It has been observed that certain imidazo[4,5-b]pyridine derivatives stabilize in the binding site by forming a π–π bond with pro87 . Additionally, some compounds form an extra H-bond with Arg144 .
Biochemical Pathways
It’s known that ikk-ɛ and tbk1, potential targets of imidazo[4,5-b]pyridine derivatives, play a crucial role in activating the nf-kappab pathway , which is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which may influence its absorption and distribution.
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-piperidin-4-ylimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-15-11-3-2-6-14-12(11)16(9)10-4-7-13-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVZBCAOLXXHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCNCC3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine |
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